Bemcentinib Bemcentinib Bemcentinib has been investigated for the treatment of Non-Small Cell Lung Cancer.
Bemcentinib is an orally available and selective inhibitor of the AXL receptor tyrosine kinase (UFO), with potential antineoplastic activity. Upon administration, bemcentinib targets and binds to the intracellular catalytic kinase domain of AXL and prevents its activity. This blocks AXL-mediated signal transduction pathways and inhibits the epithelial-mesenchymal transition (EMT), which, in turn, inhibits tumor cell proliferation and migration. In addition, bemcentinib enhances chemo-sensitivity. AXL, a member of the TAM (TYRO3, AXL and MER) family of receptor tyrosine kinases overexpressed by many tumor cell types, plays a key role in tumor cell proliferation, survival, invasion and metastasis; its expression is associated with drug resistance and poor prognosis.
Brand Name: Vulcanchem
CAS No.: 1037624-75-1
VCID: VC0548352
InChI: InChI=1S/C30H34N8/c31-29-33-30(32-24-13-10-20-11-14-25(15-12-22(20)18-24)37-16-3-4-17-37)36-38(29)27-19-23-8-5-7-21-6-1-2-9-26(21)28(23)35-34-27/h1-2,6,9-10,13,18-19,25H,3-5,7-8,11-12,14-17H2,(H3,31,32,33,36)/t25-/m0/s1
SMILES: C1CCN(C1)C2CCC3=C(CC2)C=C(C=C3)NC4=NN(C(=N4)N)C5=NN=C6C(=C5)CCCC7=CC=CC=C76
Molecular Formula: C30H34N8
Molecular Weight: 506.6 g/mol

Bemcentinib

CAS No.: 1037624-75-1

Cat. No.: VC0548352

Molecular Formula: C30H34N8

Molecular Weight: 506.6 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Bemcentinib - 1037624-75-1

CAS No. 1037624-75-1
Molecular Formula C30H34N8
Molecular Weight 506.6 g/mol
IUPAC Name 1-(3,4-diazatricyclo[9.4.0.02,7]pentadeca-1(15),2,4,6,11,13-hexaen-5-yl)-3-N-[(7S)-7-pyrrolidin-1-yl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl]-1,2,4-triazole-3,5-diamine
Standard InChI InChI=1S/C30H34N8/c31-29-33-30(32-24-13-10-20-11-14-25(15-12-22(20)18-24)37-16-3-4-17-37)36-38(29)27-19-23-8-5-7-21-6-1-2-9-26(21)28(23)35-34-27/h1-2,6,9-10,13,18-19,25H,3-5,7-8,11-12,14-17H2,(H3,31,32,33,36)/t25-/m0/s1
Standard InChI Key KXMZDGSRSGHMMK-VWLOTQADSA-N
Isomeric SMILES C1CCN(C1)[C@H]2CCC3=C(CC2)C=C(C=C3)NC4=NN(C(=N4)N)C5=NN=C6C(=C5)CCCC7=CC=CC=C76
SMILES C1CCN(C1)C2CCC3=C(CC2)C=C(C=C3)NC4=NN(C(=N4)N)C5=NN=C6C(=C5)CCCC7=CC=CC=C76
Canonical SMILES C1CCN(C1)C2CCC3=C(CC2)C=C(C=C3)NC4=NN(C(=N4)N)C5=NN=C6C(=C5)CCCC7=CC=CC=C76
Appearance Solid powder

Chemical Properties and Structure

Bemcentinib, also known by its alternative designations BGB324 and R428, is an orally available small molecule with selective inhibitory action against AXL receptor tyrosine kinase. The compound has the following properties:

PropertyValue
Molecular FormulaC₃₀H₃₄N₈
Molecular Weight506.658 g/mol
CAS Number1037624-75-1
Common SynonymsBGB324, R428
Development CompanyBerGenBio (licensed from Rigel Pharmaceuticals)

The chemical structure of bemcentinib is characterized by its complex heterocyclic arrangement featuring triazole and pyridazine moieties. The IUPAC name is 1-(6,7-dihydro-5H-benzo(6,7)cyclohepta(1,2-c)pyridazin-3-yl)-N3-(7-(pyrrolidin-1-yl)-6,7,8,9-tetrahydro-5H-benzo(7)annulen-2-yl)-1H-1,2,4-triazole-3,5-diamine .

Mechanism of Action

Primary Target

Bemcentinib functions as a highly specific inhibitor of AXL receptor tyrosine kinase. The compound targets and binds to the intracellular catalytic kinase domain of AXL and prevents its phosphorylation and subsequent activation of downstream signaling pathways .

Functional Significance

AXL receptor tyrosine kinase plays a critical role in multiple cancer-promoting processes:

  • It drives epithelial-mesenchymal transition (EMT), which promotes tumor cell invasion and metastasis

  • It contributes to immune escape mechanisms by tumor cells

  • It facilitates treatment resistance to various therapeutic modalities including chemotherapy, immunotherapy, and targeted therapies

Downstream Effects

By inhibiting AXL activity, bemcentinib:

  • Blocks epithelial-mesenchymal transition, reducing tumor cell migration and invasion

  • Enhances chemo-sensitivity in resistant tumor cells

  • Increases immunotherapy efficacy by counteracting immune suppression mechanisms

  • Restores sensitivity to conventional and targeted therapies

Research has demonstrated that bemcentinib's selective inhibition of AXL signaling can reverse resistance mechanisms, particularly those mediated by the tumor microenvironment. For example, in acute myeloid leukemia (AML), bemcentinib has been shown to overcome stroma-mediated resistance to pioglitazone by reducing AXL phosphorylation to baseline levels .

Clinical Development

Development History

Bemcentinib was originally developed by Rigel Pharmaceuticals and subsequently licensed to BerGenBio for clinical advancement. The compound has progressed through various phases of clinical development, with multiple Phase II trials currently ongoing .

Clinical Trials in Oncology

Bemcentinib has been evaluated across multiple cancer types:

Cancer TypeTrial PhaseCombination TherapyStatus/Results
Acute Myeloid LeukemiaPhase 1/2bMonotherapy and with low-dose cytarabineWell-tolerated; NCT02488408
Non-Small Cell Lung CancerPhase IIPembrolizumab40% ORR; 12.2 months median OS
Metastatic MelanomaPhase 1b/2Pembrolizumab or dabrafenib + trametinibWell-tolerated but no efficacy improvement
NSCLC (1L treatment)Phase 1b/2aPlatinum, pemetrexed, and pembrolizumabOngoing

The compound has also been investigated in triple-negative breast cancer (TNBC), myelodysplastic syndrome (MDS), and metastatic pancreatic cancer .

Non-Oncology Applications

In April 2020, bemcentinib was selected as the first candidate for the UK Government's ACCORD (Accelerating COVID-19 Research & Development) program for Phase II clinical trial in patients with COVID-19, potentially reflecting the compound's broader therapeutic utility beyond cancer treatment .

Therapeutic Applications in Oncology

Acute Myeloid Leukemia

Bemcentinib has shown particular promise in acute myeloid leukemia, where AXL overexpression is associated with poor prognosis and treatment resistance. In a Phase 1/2b trial (NCT02488408), bemcentinib was evaluated both as monotherapy and in combination with low-dose cytarabine in relapsed/refractory (R/R) AML patients who were unsuitable for intensive chemotherapy .

The trial included 32 R/R AML patients, 2 treatment-naïve AML patients, and 2 myelodysplasia patients in the monotherapy arm. The combination arm comprised 30 R/R and 6 treatment-naïve AML patients. Results demonstrated that:

  • Bemcentinib monotherapy was well-tolerated

  • A loading/maintenance dose of 400/200 mg was selected for combination treatment

  • The most common grade 3/4 treatment-related adverse events were cytopenia, febrile neutropenia, and asymptomatic QTcF prolongation

  • No grade 5 (fatal) events were reported

Non-Small Cell Lung Cancer

In NSCLC, bemcentinib has been evaluated in combination with the PD-1 inhibitor pembrolizumab in a Phase II study of immunotherapy-naïve patients with advanced disease. The combination demonstrated encouraging activity with:

Notably, current research is expanding to evaluate bemcentinib in combination with platinum, pemetrexed, and pembrolizumab as first-line treatment for non-oncogene addicted NSCLC. This approach is particularly targeting NSCLC with STK11/LKB1 mutations, which are typically associated with poor response to checkpoint inhibitors and are characterized by an immune-suppressed phenotype highly associated with AXL signaling .

Melanoma

Safety data showed that:

  • Any-grade adverse effects occurred in 98% of patients treated with bemcentinib-based combinations (n = 64) versus 100% of those given standard-of-care alone (n = 27)

  • Grade 3 or higher adverse effects were reported in 35% and 22%, respectively

  • 24% of grade 3 or higher adverse effects were deemed possibly related to bemcentinib

  • The most common bemcentinib-related adverse events were rash, diarrhea, fatigue, and increased transaminases

Resistance Mechanisms and Combination Strategies

Microenvironment-Mediated Resistance

Recent research has identified important mechanisms by which the tumor microenvironment can mediate resistance to therapies, and how bemcentinib may overcome these resistance mechanisms. In acute myeloid leukemia, for example, studies have demonstrated that:

  • Co-culture of AML cells with stromal cells counteracts the anti-proliferative effect of pioglitazone

  • Pioglitazone treatment upregulates AXL receptor in AML cells at both mRNA and protein levels

  • The AXL ligand Gas6, secreted by stromal cells, can phosphorylate AXL and activate its signaling pathway

  • Co-incubation with bemcentinib restored the anti-leukemic activity of pioglitazone by reducing AXL phosphorylation

This research demonstrates bemcentinib's potential in overcoming microenvironment-mediated resistance mechanisms and suggests rational combination strategies for enhancing therapeutic efficacy.

Rational Combination Approaches

Based on the understanding of AXL's role in treatment resistance, several rational combination approaches are being explored:

  • With immunotherapy: Enhancing response to PD-1/PD-L1 inhibitors by overcoming immune evasion mechanisms

  • With chemotherapy: Preventing chemoresistance through inhibition of AXL-mediated survival signaling

  • With targeted therapies: Delaying or preventing the development of resistance to kinase inhibitors and other targeted agents

Adverse EventFrequencySeverityReversibility
Increased transaminasesCommonVariable (including Grade 3/4)Reversible in most cases
RashCommonMostly mild to moderateManageable
DiarrheaCommonMostly mild to moderateManageable
FatigueCommonMostly mild to moderateManageable
CytopeniaLess commonCan be severe (Grade 3/4)Manageable
Febrile neutropeniaLess commonCan be severe (Grade 3/4)Manageable
QTcF prolongationLess commonCan be Grade 3/4 (asymptomatic)Monitored

No treatment-related grade 5 (fatal) events have been reported in clinical trials to date .

Management of Adverse Events

Management strategies for bemcentinib-related adverse events typically include:

  • Dose modifications or temporary interruptions for significant toxicities

  • Supportive care measures for symptom management

  • Regular monitoring of liver function tests and complete blood counts

  • ECG monitoring for QTc prolongation in susceptible patients

Future Directions and Ongoing Research

Novel Combinations

Several novel combination approaches are under investigation:

  • Bemcentinib with first-line chemo-immunotherapy (platinum, pemetrexed, and pembrolizumab) in NSCLC, with particular interest in STK11/LKB1-mutated tumors

  • Combinations targeting brain metastases in NSCLC, which occur in approximately 30-50% of patients and confer poor prognosis

  • Combinations with novel targeted therapies and immunotherapeutic approaches based on emerging understanding of AXL signaling pathways

Expansion into New Indications

Beyond the currently investigated indications, bemcentinib's mechanism of action suggests potential utility in additional tumor types characterized by AXL overexpression or activation, as well as in conditions where AXL signaling contributes to disease pathogenesis.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator

Related :